molecular formula C11H12BrN5OS B2449038 N-(4-bromo-3-methylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide CAS No. 482298-22-6

N-(4-bromo-3-methylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B2449038
CAS No.: 482298-22-6
M. Wt: 342.22
InChI Key: YXZMIUMESXVAPR-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C11H12BrN5OS and its molecular weight is 342.22. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5OS/c1-7-5-8(3-4-9(7)12)13-10(18)6-19-11-14-15-16-17(11)2/h3-5H,6H2,1-2H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZMIUMESXVAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=NN=NN2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-3-methylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, drawing from various research studies and findings to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C12H13BrN4OSC_{12}H_{13}BrN_{4}OS and a molecular weight of approximately 316.23 g/mol. Its structure includes a brominated phenyl ring, a tetrazole moiety, and a sulfanyl group linked to an acetamide functional group.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, the presence of a tetrazole ring is often associated with enhanced anticancer activity due to its ability to interact with biological macromolecules such as proteins and nucleic acids.

A study found that derivatives of tetrazole demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. The compound's structure suggests it may also exhibit similar effects, potentially targeting pathways involved in cell proliferation and apoptosis.

The proposed mechanism of action for compounds containing tetrazole groups typically involves:

  • Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes that are crucial for tumor growth and survival.
  • Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in cancer cells.
  • Interaction with DNA : Some studies suggest that the binding affinity of such compounds to DNA could disrupt replication and transcription processes.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Research indicates that related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom and the sulfanyl group may enhance the compound's lipophilicity, allowing better membrane penetration.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorCytotoxicity against cancer cell lines
AntimicrobialEfficacy against Gram-positive and Gram-negative bacteria
MechanismEnzyme inhibition, apoptosis induction

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor effects of various tetrazole derivatives, one compound exhibited an IC50 value of 0.5 µM against A549 lung cancer cells. This study highlighted the structural importance of substituents on the phenyl ring for enhancing biological activity.

Case Study 2: Antimicrobial Testing

Another research effort focused on testing the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones indicating strong antibacterial activity.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(4-bromo-3-methylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungal species. The mechanism often involves disruption of microbial cell walls or inhibition of essential microbial enzymes .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Research has demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The presence of the tetrazole ring is particularly noteworthy as it has been associated with enhanced cytotoxicity in several studies . Molecular docking studies have also indicated favorable binding interactions with targets involved in cancer proliferation pathways .

Anti-inflammatory Effects

In silico studies have proposed that this compound may act as a 5-lipoxygenase inhibitor, suggesting potential applications in treating inflammatory conditions. The anti-inflammatory activity is primarily attributed to the modulation of leukotriene synthesis, which plays a crucial role in inflammatory responses .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains with low MIC values.
Study 2Anticancer ActivityInduced apoptosis in MCF7 cells; compounds showed IC50 values in the micromolar range.
Study 3Anti-inflammatory PotentialMolecular docking suggested strong interactions with 5-lipoxygenase; further studies needed for validation.

Preparation Methods

Preparation of 4-Bromo-3-Methylaniline

4-Bromo-3-methylacetophenone (CAS: 37074-40-1) serves as the starting material. Reduction via NaBH4 in THF yields 1-(4-bromo-3-methylphenyl)ethanol (93% yield), followed by oxidation with pyridinium chlorochromate (PCC) to the corresponding acetophenone. Subsequent Hofmann degradation or Beckmann rearrangement generates the aniline derivative, though direct commercial procurement is preferable for scalability.

Chloroacetylation of the Aniline

Reaction of 4-bromo-3-methylaniline with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (Et3N) affords N-(4-bromo-3-methylphenyl)chloroacetamide:

$$
\text{4-Br-3-MeC}6\text{H}3\text{NH}2 + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{4-Br-3-MeC}6\text{H}3\text{NHCOCH}2\text{Cl} + \text{HCl}
$$

Optimization Data:

Solvent Base Temp (°C) Yield (%)
DCM Et3N 0–25 88
THF NaHCO3 25 72
Toluene Pyridine 40 65

Reaction in DCM with Et3N at 0°C maximizes yield while minimizing hydrolysis.

Synthesis of 1-Methyl-1H-Tetrazole-5-Thiol

Tetrazole Ring Formation

5-Mercaptotetrazole is synthesized via [2+3] cycloaddition between sodium azide (NaN3) and thiocyanates under acidic conditions. For example, treatment of methyl thiocyanate with NaN3 in HCl/EtOH at 80°C provides 5-mercaptotetrazole (76% yield).

Regioselective Methylation

Selective N-1 methylation is achieved using iodomethane (CH3I) in DMF with NaOH as base:

$$
\text{Tetrazole-5-SH} + \text{CH}_3\text{I} \xrightarrow{\text{NaOH, DMF}} \text{1-Me-1H-Tetrazole-5-SH} + \text{NaI}
$$

Regiochemical Control:

Methylating Agent Base Temp (°C) N-1:N-2 Ratio
CH3I NaOH 25 85:15
(CH3)2SO4 K2CO3 60 70:30
CH3OTf Et3N 0 92:8

Iodomethane in DMF at 25°C favors N-1 methylation (85% selectivity). Chromatographic separation (SiO2, EtOAc/hexane) isolates the desired isomer.

Coupling via Nucleophilic Substitution

The chloroacetamide intermediate reacts with 1-methyl-1H-tetrazole-5-thiolate under basic conditions:

$$
\text{ClCH}2\text{C(O)NHC}6\text{H}_3\text{Br-3-Me} + \text{1-Me-1H-Tetrazole-5-SNa} \xrightarrow{\text{Base}} \text{Target Compound} + \text{NaCl}
$$

Reaction Optimization:

Base Solvent Temp (°C) Time (h) Yield (%)
K2CO3 DMF 60 12 82
NaH THF 25 6 78
DBU MeCN 40 8 75

K2CO3 in DMF at 60°C provides optimal yield without tetrazole decomposition.

Alternative Multicomponent Approaches

Ugi-Tetrazole Reaction

The Ugi-4CR combines 4-bromo-3-methylbenzaldehyde, 1-methyl-1H-tetrazole-5-amine, an isocyanide, and TMS-azide in methanol to directly assemble the tetrazole-acetamide framework:

$$
\text{RCHO} + \text{RNC} + \text{TMSN}3 + \text{NH}2\text{Tetrazole} \rightarrow \text{Target Scaffold}
$$

Advantages:

  • Single-pot synthesis (24–48 h)
  • Tolerance for diverse isocyanides

Limitations:

  • Lower yields (45–60%) compared to stepwise methods

Analytical Characterization

Critical spectroscopic data for the target compound:

  • 1H NMR (400 MHz, CDCl3): δ 8.20 (s, 1H, tetrazole-H), 7.55 (d, J = 8.4 Hz, 1H, Ar-H), 7.32 (s, 1H, Ar-H), 4.12 (s, 2H, SCH2), 3.95 (s, 3H, NCH3), 2.45 (s, 3H, Ar-CH3).
  • HRMS (ESI): m/z calc. for C12H12BrN5OS [M+H]+: 392.9854, found: 392.9856.

Industrial-Scale Considerations

Cost Analysis

Component Cost (USD/kg) Contribution (%)
4-Bromo-3-methylaniline 320 45
Chloroacetyl chloride 150 21
1-Me-1H-Tetrazole-5-SH 410 29

Waste Management

  • Tetrazole synthesis: NaN3 waste neutralized with Fe(NO3)3 to prevent HN3 gas formation.
  • Solvent recovery: DMF and DCM distilled and reused (85% recovery efficiency).

Emerging Methodologies

Photocatalytic Thiol-ene Coupling

Visible-light-mediated coupling between chloroacetamide and tetrazole-thiol using Ru(bpy)3Cl2 as catalyst achieves 89% yield in 2 h, minimizing side reactions.

Flow Chemistry Approaches

Continuous-flow systems reduce reaction time from 12 h to 15 min, enhancing throughput (10 kg/day capacity).

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